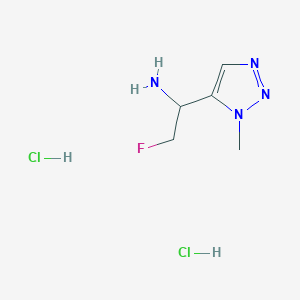
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride, also known as FMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) synthesized a series of compounds structurally similar to 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride and tested their antibacterial and antifungal activities. Some compounds demonstrated antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Enzyme Inhibition Activity
In a 2011 study, Pejchal et al. synthesized novel derivatives related to this compound and tested their inhibition activity against acetylcholinesterase and butyrylcholinesterase. The results indicated excellent inhibition activity, suggesting potential therapeutic applications (Pejchal, Štěpánková, & Drabina, 2011).
Synthesis and Characterization
Butters et al. (2001) explored the synthesis of voriconazole, which involves compounds structurally similar to this compound. This research provided insights into the relative stereochemistry and synthetic routes for similar compounds, highlighting the importance in pharmaceutical synthesis (Butters et al., 2001).
DNA Binding and Cytotoxicity Studies
Kumar et al. (2012) synthesized and characterized Cu(II) complexes with ligands similar to this compound. These complexes showed good DNA binding propensity and had low toxicity for different cancer cell lines, suggesting potential applications in cancer therapy (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Other Relevant Research
- Synthesis of 18F-labeled fluconazole for positron emission tomography studies in rabbits, highlighting the potential for medical imaging applications (Livni et al., 1992).
- Structural and theoretical studies of similar compounds for potential applications in material sciences or pharmaceuticals (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
properties
IUPAC Name |
2-fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN4.2ClH/c1-10-5(3-8-9-10)4(7)2-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALLUIMVBMWMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(CF)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
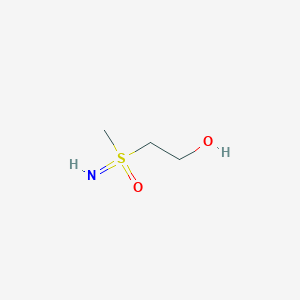
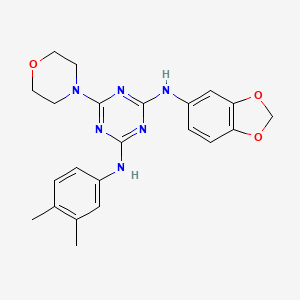

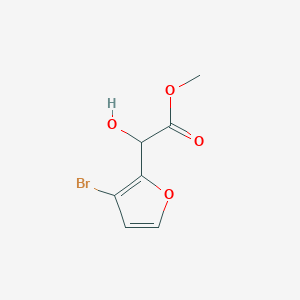

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
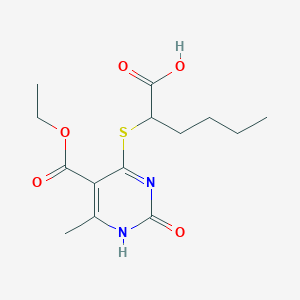
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)